N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide
Description
This compound features a benzamide core linked to a propen-2-yl enone scaffold substituted with a 5-(4-bromophenyl)furan-2-yl group and a pyridin-4-ylmethylamino moiety. Its structural complexity arises from the conjugation of aromatic systems (furan, pyridine, and benzene) and a ketone-enamine bridge, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C26H20BrN3O3 |
|---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H20BrN3O3/c27-21-8-6-19(7-9-21)24-11-10-22(33-24)16-23(30-25(31)20-4-2-1-3-5-20)26(32)29-17-18-12-14-28-15-13-18/h1-16H,17H2,(H,29,32)(H,30,31)/b23-16- |
InChI Key |
FUPDPKCKMPDANU-KQWNVCNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)furan-2-carboxylic Acid Derivatives
The bromophenyl-functionalized furan ring is a critical intermediate. As demonstrated in the synthesis of analogous compounds, 5-(4-bromophenyl)furan-2-carbonyl chloride serves as a precursor. This is synthesized via Friedel-Crafts acylation of furan with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Alternatively, direct coupling of pre-functionalized furan derivatives with 4-bromophenylboronic acid via Suzuki-Miyaura cross-coupling has been reported, achieving yields of 78–85% when using Pd(PPh₃)₄ and K₃PO₄ as a base.
Table 1: Comparison of Furan Functionalization Methods
Preparation of Pyridin-4-ylmethylamine
The pyridin-4-ylmethylamine fragment is typically synthesized via reduction of pyridine-4-carbonitrile using LiAlH₄ in anhydrous THF, yielding the primary amine in ~90% purity. Alternatively, catalytic hydrogenation with Raney nickel under H₂ gas (50 psi) provides a safer route with comparable efficiency.
Stepwise Synthesis of the Target Compound
Formation of the Enone Backbone
The (1Z)-configured enone system is constructed through a Claisen-Schmidt condensation between 5-(4-bromophenyl)furan-2-carbaldehyde and a ketone precursor. For example, reaction with benzoylacetonitrile in the presence of piperidine as a base and ethanol as a solvent yields the α,β-unsaturated ketone intermediate. The Z-configuration is controlled by steric effects during the elimination step, with reaction temperatures maintained below 40°C to minimize isomerization.
Amide Bond Formation
The tertiary amide at the 3-oxo position is introduced via a two-step process:
-
Activation of the Ketone : The ketone group is converted to a reactive acyl chloride using oxalyl chloride in dichloromethane (DCM) with catalytic DMF.
-
Coupling with Pyridin-4-ylmethylamine : The acyl chloride is reacted with pyridin-4-ylmethylamine in the presence of triethylamine (Et₃N) to form the corresponding amide. This step proceeds in 85–90% yield under anhydrous conditions at 0–5°C.
Table 2: Optimization of Amide Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 0–5 | 85–90 |
| NaHCO₃ | THF/H₂O | 25 | 70–75 |
Final Benzamide Installation
The terminal benzamide group is introduced via nucleophilic acyl substitution. The enamine intermediate is treated with benzoyl chloride in pyridine, which acts as both a solvent and a base. Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) confirms completion within 4–6 hours at room temperature.
Stereochemical Control and Isomerization Mitigation
The (1Z)-configuration of the enone system is critical for biological activity in related compounds. To suppress undesired E-isomer formation:
-
Low-Temperature Synthesis : Conducting the Claisen-Schmidt condensation below 40°C reduces thermal isomerization.
-
Steric Hindrance : Bulky substituents on the furan ring (e.g., bromophenyl) favor the Z-configuration due to unfavorable steric interactions in the E-form.
-
Chromatographic Purification : Final purification via silica gel chromatography (ethyl acetate:hexane gradient) separates Z/E isomers, achieving >95% stereochemical purity.
Purification and Analytical Characterization
Purification Techniques
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): Key signals include δ 8.45 (d, J = 4.5 Hz, pyridine-H), 7.82 (d, J = 8.2 Hz, benzamide-H), and 6.75 (s, furan-H).
-
HRMS : Calculated for C₂₆H₂₀BrN₃O₃ [M+H]⁺: 502.0645; Found: 502.0648.
Challenges and Alternative Approaches
Competing Side Reactions
-
Over-Acylation : Excess benzoyl chloride leads to diacylation at the enamine nitrogen. This is mitigated by slow addition of reagents and stoichiometric control.
-
Oxidation of Furan Ring : Strong oxidizing agents (e.g., mCPBA) can epoxidize the furan ring. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT) prevent degradation.
Green Chemistry Alternatives
Recent advances propose microwave-assisted synthesis to reduce reaction times (from 12 hours to 30 minutes) and improve yields by 10–15%. Additionally, enzyme-catalyzed amide coupling using lipases (e.g., Candida antarctica Lipase B) offers a solvent-free route with 80–85% efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound:
- Core: Benzamide-propen-2-yl enone.
- Substituents: Aromatic: 5-(4-Bromophenyl)furan (electron-withdrawing bromine enhances electrophilicity).
Analogs:
- (Z)-N-(3-Oxo-3-(piperidin-1-yl)-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide (5c) :
- (Z)-N-(1-(Furan-2-yl)-3-oxo-3-(2-(4-phenylthiazol-2-yl)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (4a): Incorporates a thiazole-hydrazinyl group and trimethoxybenzamide.
- N-[(Z)-2-(4-Bromophenyl)-1-(5-thioxo-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide :
Target Compound:
- Hypothesized to interact with enzymes or receptors via: Bromophenyl-furan: Hydrophobic interactions. Pyridinylmethylamino: Coordination with metal ions (e.g., zinc in carbonic anhydrase).
Analogs:
- Carbonic Anhydrase (CA) Inhibitors: N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives () show CA inhibition, with sulfonamide as a critical pharmacophore. The target lacks sulfonamide but may exploit pyridine for similar interactions .
- Cytotoxic Agents :
- Enzyme Inhibitors :
- Triazole-thione analogs () inhibit enzymes through thione-mediated hydrogen bonding, a feature absent in the target .
Biological Activity
N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article outlines the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A furan ring substituted with a bromophenyl group .
- An enamine functionality .
- A benzamide moiety .
This unique structure enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological investigation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the bromine atom in its structure may facilitate stronger binding interactions through mechanisms like halogen bonding, which can enhance its therapeutic efficacy compared to similar compounds .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing various cellular signaling pathways.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its efficacy against drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 8 µg/mL | |
| Klebsiella pneumoniae | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
Anticancer Activity
The compound's anticancer potential has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 15 | Cell cycle arrest at G2/M phase |
| HeLa (cervical cancer) | 12 | Inhibition of proliferation |
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[((pyridin)-4-methyl)amino]prop-1-en-2-yl}benzamide against clinically isolated strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent .
Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The mechanism was associated with increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis in cancer cells .
Q & A
Q. What are the critical steps and synthetic considerations for preparing N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide?
The synthesis involves multi-step organic reactions, including:
- Furan ring functionalization : Bromophenyl substitution at the 5-position of the furan core requires precise temperature control (e.g., 60–80°C) and anhydrous conditions to avoid side reactions .
- Enamide formation : Condensation of the furan intermediate with a pyridinylmethyl amine group necessitates pH optimization (6.5–7.5) to stabilize the Z-configuration of the double bond .
- Amidation : Benzamide coupling via activated esters (e.g., pivaloyl chloride) in acetonitrile or DMF, followed by purification via flash chromatography .
Q. Key methodological considerations :
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., Z-configuration of the enamide) and substituent positions. For example, the pyridinylmethyl group exhibits distinct aromatic protons at δ 8.5–8.7 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 518.08) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies by-products .
Q. Example purity data :
| Compound Analogue | Yield (%) | Purity (HPLC) |
|---|---|---|
| Similar structure 24 | 86 | >95% |
| Similar structure 25 | 27 | >95% |
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during enamide formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis; anhydrous acetonitrile reduces competing pathways .
- Temperature modulation : Lower temperatures (0–5°C) slow down undesired E-isomerization, while higher temperatures (40–50°C) accelerate amide coupling .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
Case study : In analogous compounds, adjusting the pH to 7.0 and using a 2:1 solvent ratio (CH₃CN:DCM) increased yields from 27% to 86% .
Q. How should researchers address discrepancies in spectral data or unexpected by-products during characterization?
- Contradiction analysis : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in stereochemistry .
- By-product identification : Use LC-MS/MS to fragment unexpected peaks. For example, a common side product in enamide synthesis is the E-isomer, detectable via distinct ¹H NMR coupling constants (J = 12–16 Hz for E vs. J = 8–10 Hz for Z) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL ) resolves structural uncertainties, particularly for stereocenters .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity .
- Pharmacophore modeling : Map critical interactions (e.g., hydrogen bonding via the pyridine nitrogen) using docking studies with target proteins (e.g., kinase enzymes) .
- Biological assays : Test analogues in dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) to correlate substituents with potency .
Q. Example SAR data :
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| 4-Bromophenyl | -Br | 0.85 |
| 4-Chlorophenyl | -Cl | 1.20 |
| 4-Methoxyphenyl | -OCH₃ | >10 |
Q. How can computational methods complement experimental data in predicting reactivity or biological targets?
- DFT calculations : Predict reaction transition states (e.g., enamide isomerization barriers) and optimize geometries for NMR shift matching .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability (e.g., with PI3Kγ) to prioritize synthetic targets .
- ADMET profiling : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
